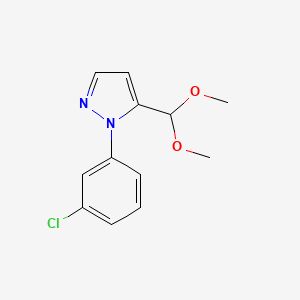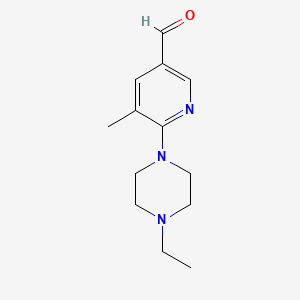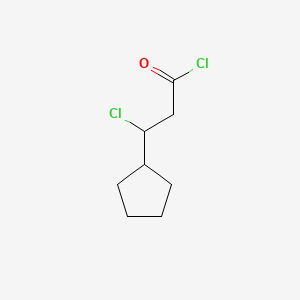
3-Chloro-3-cyclopentylpropionyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-cyclopentylpropionyl chloride is a clear to yellow liquid . It is a highly reactive derivative of carboxylic acids and is widely used in acylations . It is an important bifunctional reagent capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .
Synthesis Analysis
This compound can be synthesized from β-propiolactone and thionyl chloride . Another method involves the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride .Molecular Structure Analysis
The molecular formula of this compound is C8H13ClO . It has a molecular weight of 160.64 . The structure includes a 2-chloro-ethyl fragment (CH2CH2Cl) which can undergo nucleophilic substitution .Chemical Reactions Analysis
This compound is highly reactive and can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds . It can react with tert-butylbenzene to produce indanone . It can also react with 2-substituted isoquinoline-1,3-diones to yield condensed 5-substituted pyranoisoquinoline-1,6-diones .Physical and Chemical Properties Analysis
This compound is a clear or yellowish liquid with a pungent odor . It has a density of 1.33 g/cm3 at 20°C . It decomposes before boiling . It is soluble in usual organic solvents such as acetone, chloroform, toluene, and THF .Applications De Recherche Scientifique
1. Versatile Building Block in Chemistry
3-Chloropropionyl chloride, a related compound, is a versatile building block in the field of adhesives, pharmaceuticals, herbicides, and fungicides. Its continuous flow production, as an alternative to traditional methods, offers increased safety and efficiency. This method can be utilized for the valorization of similar compounds like 3-chloro-3-cyclopentylpropionyl chloride (Movsisyan et al., 2018).
2. Molecular Structure Studies
The molecular structure of cyclopropyl chloride, a structurally similar compound, has been extensively studied. Understanding its molecular structure, including bond distances and angles, can provide insights for analogous compounds like this compound (Schwendeman, Jacobs, & Krigas, 1964).
3. Conformational Behavior and Structure Analysis
Ab initio calculations on 3-chloropropionyl chloride, a compound related to this compound, have been conducted. These studies, focusing on its conformational behavior and structure, provide valuable data that can be extrapolated to understand the properties of this compound (Badawi & Förner, 1999).
4. Application in Catalytic Reactions
Catalytic reactions involving chlorinated compounds have been explored, such as C(sp3)-H cross-coupling facilitated by catalytic generation of chlorine radicals. This research indicates potential applications for this compound in similar catalytic processes (Shields & Doyle, 2016).
5. Asymmetric Reduction in Organic Synthesis
The asymmetric reduction of chlorinated compounds, such as 3-chloropropiophenone, showcases the potential of this compound in similar organic syntheses. Deep eutectic solvents have been used to enhance these processes (Xu et al., 2015).
6. Use in Textile Industry
Cationized cotton dyeing using chlorinated agents demonstrates the potential application of this compound in textile processing for improved dyeability and fastness properties (Montazer, Malek, & Rahimi, 2007).
7. Role in Analytical Chemistry
The development of selective electrodes based on modified smectite for chloride ion detection showcases potential analytical applications for structurally related compounds like this compound (Topcu, 2016).
8. Silver-Catalyzed Ring-Opening Chlorination
Research into silver-catalyzed ring-opening chlorination of cycloalkanols, producing carbonyl-containing alkyl chlorides, indicates potential synthetic pathways involving this compound (Huang et al., 2016).
Mécanisme D'action
Target of Action
It is known to be a bifunctional reagent, capable of acylation .
Mode of Action
3-Chloro-3-cyclopentylpropionyl chloride interacts with its targets through acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .
Biochemical Pathways
It is used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .
Result of Action
It is known to be used in the synthesis of new families of type 3 17β-hydroxysteroid dehydrogenase inhibitors .
Action Environment
Safety and Hazards
Orientations Futures
3-Chloro-3-cyclopentylpropionyl chloride is a useful intermediate in organic synthesis. It can be used to construct a variety of (hetero)cyclic compounds . Its potential applications in the synthesis of new isoxazolidine analogues of C-nucleotides with potential anticancer and antiviral activity are being explored .
Propriétés
IUPAC Name |
3-chloro-3-cyclopentylpropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACGLVWJVFOXAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

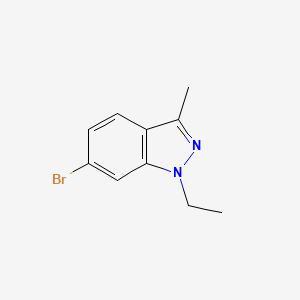


![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)
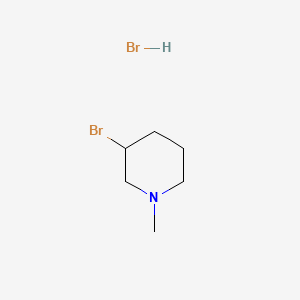


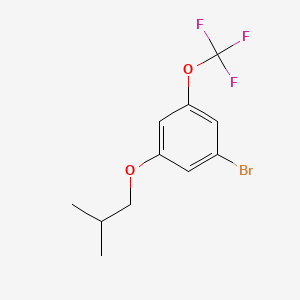
![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/no-structure.png)
